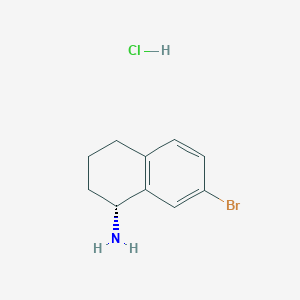

(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Description

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS 789490-65-9) is a chiral tetralin derivative with a bromine substituent at the 7th position and an amine group at the 1st position. Its molecular formula is C₁₀H₁₃BrClN, and it has a molecular weight of 262.57 g/mol . The compound exists as the hydrochloride salt, enhancing its stability and solubility in polar solvents. It is commercially available from suppliers such as American Elements, Shanghai Yuanye, and ECHEMI, with purities ranging from 95% to 99% .

Key structural features include:

- Chiral center: The R-configuration at the 1st position.

- Bromine substitution: Electron-withdrawing halogen at the 7th position of the tetralin ring.

- Amine group: Protonated as a hydrochloride salt for improved handling.

Properties

IUPAC Name |

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFDJFJHJKVZRC-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is a compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The chemical formula for (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is , with a molecular weight of 262.57 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrClN |

| Molecular Weight | 262.57 g/mol |

| IUPAC Name | (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride |

| CAS Number | 789490-65-9 |

| MDL Number | MFCD22392667 |

| PubChem CID | 124222700 |

The biological activity of (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Key Findings

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value indicating significant potency against leukemia cells .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Case Study 1: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride on human leukemia cells. The results demonstrated an IC50 value of approximately 0.13 µM, indicating a high level of cytotoxicity compared to other compounds tested in the series .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains including E. coli and S. aureus. The results showed promising inhibitory effects with zones of inhibition ranging from 10 to 20 mm .

Safety Profile

While (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride shows potential therapeutic benefits, safety assessments are crucial. The compound is labeled with several hazard statements including warnings for skin irritation and respiratory issues upon exposure .

Scientific Research Applications

Pharmaceutical Research

Antidepressant Activity

- Research has indicated that (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride exhibits potential antidepressant effects. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial in the treatment of depression and anxiety disorders. Studies have shown that compounds with similar structures can modulate serotonin levels effectively, leading to mood improvement.

Neuroprotective Properties

- The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.

Chemical Synthesis

Building Block in Organic Synthesis

- (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules used in drug development. The bromine atom allows for further substitution reactions that can lead to the synthesis of various derivatives with enhanced biological activity.

Biochemical Studies

Enzyme Inhibition Studies

- The compound has been used in enzyme inhibition assays to study its effects on specific biochemical pathways. For instance, its interaction with monoamine oxidase (MAO) enzymes has been explored to understand its potential role in regulating neurotransmitter levels.

Analytical Chemistry

Chromatographic Applications

- (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride can be employed as a standard reference material in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its purity and stability make it suitable for calibration and validation of analytical methods.

Case Studies

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution significantly impacts electronic and steric properties. Below is a comparison with chloro, fluoro, and methoxy analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Properties |

|---|---|---|---|---|---|

| (R)-7-Bromo-... hydrochloride | 789490-65-9 | C₁₀H₁₃BrClN | 262.57 | Br (7) | High polarity due to Br; chiral R-form |

| 5-Chloro-... hydrochloride | N/A | C₁₀H₁₃Cl₂N | 218.13 | Cl (5) | Smaller halogen; lower molecular weight |

| (R)-6-Fluoro-... hydrochloride | 1373232-18-8 | C₁₀H₁₃ClFN | 201.67 | F (6) | Highly electronegative; improved metabolic stability |

| (R)-7-Methoxy-... hydrochloride | 161873-84-3 | C₁₄H₂₁NO·HCl | 219.32 (free base) | OCH₃ (7) | Electron-donating group; altered H-bonding |

Key Findings :

Positional Isomers

Positional isomerism affects electronic distribution and biological interactions:

| Compound Name | CAS Number | Substituent Position | Similarity Score |

|---|---|---|---|

| (R)-7-Bromo-... hydrochloride | 789490-65-9 | 7 | Reference |

| 6-Bromo-... hydrochloride | 1443238-61-6 | 6 | 0.95 |

| 7-Bromo-5-methyl-... hydrochloride | 1199782-93-8 | 7 (with CH₃ at 5) | 0.95 |

Research Insights :

Stereochemical Variants

Enantiomeric forms exhibit distinct biological activities:

| Compound Name | CAS Number | Configuration | Purity | Supplier |

|---|---|---|---|---|

| (R)-7-Bromo-... hydrochloride | 789490-65-9 | R | 95–99% | American Elements |

| (S)-7-Bromo-... | 676135-95-8 | S | ≥95% | Aladdin Scientific |

Critical Notes:

Preparation Methods

Conversion of (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol to Azide Intermediate

-

- Starting material: (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

- Diphenylphosphoryl azide (DPPA) as azide source

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as base

- Solvent: Toluene

- Temperature: Initially 0 °C for 2 hours, then ambient temperature for 16 hours

Procedure :

The alcohol is treated with DPPA and DBU in toluene under controlled cooling and then stirred at room temperature to form the azide intermediate. The reaction mixture is filtered through silica gel to remove precipitates, and solvents are evaporated to yield crude azide without further purification.

Reduction of Azide to Amine

-

- Reducing agent: Lithium aluminum hydride (LiAlH4)

- Solvent: Dry tetrahydrofuran (THF)

- Temperature: Room temperature stirring for 1 hour, followed by reflux for 1 hour

Procedure :

The crude azide is dissolved in dry THF and added dropwise to a slurry of LiAlH4 in THF. After stirring and refluxing, the reaction is quenched carefully with water and aqueous sodium hydroxide to neutralize excess hydride. The mixture is filtered through Celite, and solvents are removed under reduced pressure.

Formation of Hydrochloride Salt

-

- 4N Hydrogen chloride (HCl) in dioxane

- Solvent: Ethyl acetate

- Temperature: Ambient temperature

Procedure :

The residue containing the free amine is dissolved in ethyl acetate and treated with 4N HCl in dioxane. The resulting precipitate of (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is filtered, washed, and dried under vacuum.

Reaction Yields and Purity Data

| Step | Yield (%) | Notes |

|---|---|---|

| Azide formation | Not isolated | Crude azide used directly in next step |

| Reduction to amine | 66.3 | Yield based on starting alcohol; some yield loss due to partial elimination side reactions |

| Hydrochloride salt formation | Quantitative | Precipitation and isolation as hydrochloride salt with high purity |

- Enantiomeric Purity : Chiral HPLC analysis indicates a 96:4 enantiomeric ratio favoring the (R)-enantiomer, confirming stereochemical integrity through the synthesis.

Mechanistic and Practical Considerations

- The use of DPPA and DBU facilitates the formation of the azide via nucleophilic substitution on the activated alcohol, avoiding harsh conditions that might racemize the chiral center.

- LiAlH4 reduction is a classical method for azide to amine conversion, providing clean reduction but requiring careful quenching due to its reactivity.

- Salt formation with HCl stabilizes the amine, improves handling, and facilitates purification.

- The reaction conditions (temperature control, reagent stoichiometry) are optimized to minimize side reactions such as elimination leading to dihydronaphthalene byproducts.

Comparative Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

| Key reagents | Diphenylphosphoryl azide, DBU, LiAlH4, 4N HCl in dioxane |

| Solvents | Toluene, THF, ethyl acetate |

| Temperature range | 0 °C to reflux (~66 °C) |

| Reaction time | 2 h (azide formation at 0 °C) + 16 h (ambient) + 1 h (reduction RT) + 1 h (reflux) |

| Yield | Overall ~66.3% for amine hydrochloride salt |

| Enantiomeric purity | 96:4 (R:S) by chiral HPLC |

| Purification | Silica gel filtration, precipitation of hydrochloride salt |

Additional Notes from Literature

- The procedure is adapted from a synthesis reported by Rover et al. (J. Med. Chem. 2000, 43, 1329-1338), which highlights the sensitivity of the hydroxyl group and the potential for elimination side reactions during azide formation.

- The method ensures retention of the (R)-configuration, critical for biological activity in pharmaceutical applications.

- Alternative reductive amination methods exist for related tetrahydronaphthylamine derivatives but are less commonly applied for the 7-bromo substituted compound due to steric and electronic effects.

Q & A

What are the critical steps in synthesizing (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, and how is stereochemical integrity maintained?

Answer:

Synthesis typically involves three stages:

- Bromination : Introduce bromine at the 7-position of a tetralin precursor. Directing groups (e.g., electron-donating substituents) may optimize regioselectivity .

- Amine formation : Enantioselective methods, such as chiral resolution or asymmetric catalysis, ensure the (R)-configuration. For example, enzymatic resolution or use of chiral auxiliaries can achieve >98% enantiomeric excess (e.e.) .

- Hydrochloride salt preparation : React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt, ensuring high purity via recrystallization .

Key validation : Monitor intermediates via H/C NMR and confirm final structure with X-ray crystallography or chiral HPLC (e.g., using a Chiralpak® column with a buffer pH 7.0 mobile phase) .

How can researchers address discrepancies in reported solubility data for this compound in aqueous buffers?

Answer:

Discrepancies often arise from:

- Ionization state : The hydrochloride salt’s solubility depends on pH. Below pH 4, the protonated amine increases aqueous solubility, while neutral pH reduces it. Test solubility in phosphate-buffered saline (PBS) at varying pH (3.0–7.4) .

- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility in biological assays without destabilizing the compound. Validate stability via LC-MS over 24 hours .

Advanced tip : Employ dynamic light scattering (DLS) to detect aggregation in solution, which may skew bioactivity results .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Answer:

- HPLC-UV/HRMS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. HRMS confirms molecular ions (e.g., [M+H] at m/z 262.5800) .

- NMR impurity profiling : F NMR (if fluorinated analogs are present) or H NMR at 600 MHz can detect down to 0.1% impurities .

Data contradiction : Cross-validate with two orthogonal methods (e.g., HPLC and capillary electrophoresis) to resolve false positives from column artifacts .

What strategies mitigate racemization during long-term storage of the hydrochloride salt?

Answer:

- Storage conditions : Store at -20°C in airtight, light-resistant containers with desiccant. Avoid repeated freeze-thaw cycles .

- Stability testing : Periodically analyze enantiomeric purity via chiral HPLC (e.g., Chiralcel® OD-H column, hexane:isopropanol 90:10). Racemization >1% e.e. loss/year indicates suboptimal storage .

Advanced approach : Derivatize with a chiral fluorescent tag (e.g., Marfey’s reagent) for ultrasensitive detection of racemization .

How can researchers differentiate between positional isomers in brominated tetralin intermediates?

Answer:

- Regioselective bromination : Use H NMR coupling constants (e.g., Hz for 7-bromo vs. Hz for 6-bromo isomers) .

- X-ray crystallography : Resolve ambiguity in complex cases by determining crystal structures of intermediates .

Contradiction note : If GC-MS/MS shows conflicting bromine isotope patterns, re-examine synthetic conditions (e.g., excess Br may lead to dibrominated byproducts) .

What mechanistic insights explain unexpected byproducts in the amination step?

Answer:

- Over-reduction : Catalytic hydrogenation (e.g., Pd/C) may reduce the aromatic ring, forming decahydro derivatives. Optimize H pressure (<50 psi) and reaction time .

- Nucleophilic substitution : Competing pathways (S1 vs. S2) can yield tertiary amine byproducts. Use bulky bases (e.g., LDA) to favor the desired pathway .

Advanced analysis : Perform DFT calculations to model transition states and predict dominant reaction pathways .

How should researchers validate biological activity assays given the compound’s photolability?

Answer:

- Light protection : Conduct assays under amber lighting or use UV-filter plates. Pre-test stability under assay conditions via LC-MS .

- Positive controls : Compare activity with a stable analog (e.g., 7-chloro derivative) to distinguish true bioactivity from degradation artifacts .

Data interpretation : Normalize results against a concurrently run degradation control (e.g., pre-irradiated compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.